molecular formula C18H17N3O2S B2757612 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one CAS No. 2097909-65-2

1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one

Cat. No.: B2757612
CAS No.: 2097909-65-2
M. Wt: 339.41
InChI Key: GAJUWPRBSWORDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one is a complex organic compound that features a quinoxaline moiety, a pyrrolidine ring, and a thiophene group

Preparation Methods

The synthesis of 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one involves multiple steps, typically starting with the preparation of the quinoxaline and thiophene intermediates. The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a diketone, while the thiophene group can be introduced via a cross-coupling reaction. The final step involves the formation of the pyrrolidine ring and its attachment to the quinoxaline and thiophene groups under specific reaction conditions, such as the use of a base and a suitable solvent .

Chemical Reactions Analysis

1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell death. The thiophene group can interact with proteins and enzymes, inhibiting their activity. The pyrrolidine ring enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one can be compared with other similar compounds, such as:

    Quinoxaline derivatives: These compounds share the quinoxaline moiety and exhibit similar biological activities.

    Thiophene derivatives: Compounds with thiophene groups are known for their electronic properties and applications in materials science.

    Pyrrolidine derivatives: These compounds are widely used in medicinal chemistry due to their versatile reactivity and biological activities.

Properties

IUPAC Name

1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-18(9-13-6-8-24-12-13)21-7-5-14(11-21)23-17-10-19-15-3-1-2-4-16(15)20-17/h1-4,6,8,10,12,14H,5,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJUWPRBSWORDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.